N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzenesulfonamide
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Overview
Description
N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 2-methylphenylmethyl group and a 2-fluorobenzene-1-sulfonamide group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final step involves sulfonamide formation through sulfonation reactions using appropriate sulfonating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-BENZENE-1-SULFONAMIDE: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-CHLOROBENZENE-1-SULFONAMIDE: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the fluorine atom in N-{3,5-DIMETHYL-1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-FLUOROBENZENE-1-SULFONAMIDE imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in certain applications compared to similar compounds .
Properties
Molecular Formula |
C19H20FN3O2S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-8-4-5-9-16(13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-11-7-6-10-17(18)20/h4-11,22H,12H2,1-3H3 |
InChI Key |
UCKUISSFLQTIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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